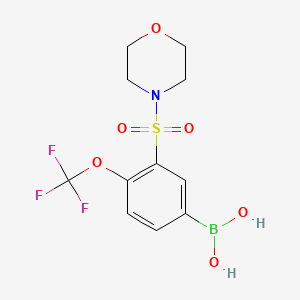

(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-morpholin-4-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO6S/c13-11(14,15)22-9-2-1-8(12(17)18)7-10(9)23(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUJUOLGGVKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a unique organoboron compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and applications in drug development.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinosulfonyl group and a trifluoromethoxy group. This structural configuration enhances its solubility and reactivity, making it suitable for various biological applications.

- Molecular Formula: C11H12BF3N2O4S

- Molecular Weight: 322.19 g/mol

- CAS Number: 1704065-47-3

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Boronate Ester Formation: Reaction of phenylboronic acid derivatives with morpholinosulfonyl and trifluoromethoxy reagents.

- Suzuki-Miyaura Coupling: Utilizing palladium-catalyzed cross-coupling reactions to form the boronic acid from aryl halides.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific proteins and enzymes. Key findings include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, particularly those involved in cancer pathways. Its ability to form reversible covalent bonds with diols enhances its efficacy as an enzyme inhibitor .

- Antimicrobial Properties: Studies have indicated that this boronic acid derivative exhibits antibacterial activity against strains such as Escherichia coli and Bacillus cereus, making it a candidate for further development in antimicrobial therapies .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic potential. Techniques employed in these studies include:

- Molecular Docking: Computational methods to predict binding affinities and orientations of the compound with target proteins.

- Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and its biological targets.

- Isothermal Titration Calorimetry (ITC): To quantify binding affinities and thermodynamic parameters.

Case Studies

Research has demonstrated the effectiveness of this compound in various experimental setups:

- Cancer Cell Lines: In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Diabetes Research: Its ability to bind sugars suggests potential applications in diabetes diagnostics, particularly in differentiating between glucose and fructose binding affinities .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds with similar structural features and their unique aspects:

| Compound Name | Key Features | Unique Aspect |

|---|---|---|

| 4-Boronobenzenesulfonic acid | Contains a sulfonic group | Used as a coupling agent in organic synthesis |

| 3-Morpholinobenzeneboronic acid | Similar morpholino group | Focused on enzyme inhibition |

| 4-Trifluoromethoxyphenylboronic acid | Trifluoromethoxy substituent | Enhanced lipophilicity for better membrane penetration |

| 2-Aminophenylboronic acid | Contains an amino group | Known for its anti-inflammatory properties |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of (3-(morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is as a potential anticancer agent. It has been identified as a reactant in the synthesis of lactate dehydrogenase inhibitors, which are crucial in targeting cancer cell proliferation . The inhibition of lactate dehydrogenase can disrupt the metabolic pathways that cancer cells rely on, making this compound a candidate for further development in cancer therapies.

TRPV3 Modulation

The compound has also been studied for its ability to modulate the TRPV3 (Transient Receptor Potential Vanilloid 3) channel, which is involved in pain sensation and inflammation. Research indicates that compounds that activate or inhibit TRPV3 can have therapeutic implications for treating pain and inflammatory diseases . The specific structural features of this compound may enhance its efficacy as a TRPV3 modulator.

Synthetic Organic Chemistry

Cross-Coupling Reactions

This boronic acid derivative is widely used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in synthetic organic chemistry for forming carbon-carbon bonds . The introduction of the trifluoromethoxy group enhances the reactivity of the boronic acid, facilitating the coupling with various aryl halides and contributing to the synthesis of complex organic molecules.

Synthesis of Biologically Active Molecules

Beyond its role in cross-coupling reactions, this compound serves as a versatile building block in the synthesis of various biologically active compounds. Its application extends to the development of nitro-phenoxybenzoic acid derivatives, which are known for their inhibitory effects on PAI-1 (Plasminogen Activator Inhibitor-1), a target in cancer and fibrotic diseases .

Materials Science

Polymer Chemistry

In materials science, boronic acids like this compound are utilized to create dynamic covalent bonds within polymer networks. These materials can exhibit unique properties such as self-healing capabilities and responsiveness to environmental stimuli due to the reversible nature of boronate ester formation .

Data Table: Summary of Applications

Case Studies

- Lactate Dehydrogenase Inhibitors : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against lactate dehydrogenase, suggesting potential for anticancer drug development.

- TRPV3 Modulation Research : Investigations into TRPV3 modulation revealed that specific structural modifications can enhance binding affinity and selectivity, providing insights into pain management therapies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between the target compound and related boronic acids:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethoxy group in the target compound enhances its electron-deficient nature compared to non-halogenated analogs, facilitating cross-coupling reactions .

- Steric Effects: The morpholinosulfonyl group introduces significant steric bulk, which may reduce reaction rates in sterically demanding reactions compared to smaller substituents like -CHO or -CH₂OH .

- Solubility: Morpholinosulfonyl-containing compounds exhibit improved solubility in polar aprotic solvents (e.g., DMF, THF) compared to purely aromatic boronic acids .

Acidity and Stability

- Acidity : The trifluoromethoxy group increases the boronic acid’s acidity (pKa ~8.5) compared to methoxy-substituted analogs (pKa ~9.2), enhancing its reactivity under mild conditions .

- Stability: Morpholinosulfonyl groups improve thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures >200°C for similar compounds .

Limitations

Preparation Methods

Reagents and Catalysts

- Diboron reagent: bis(pinacolato)diboron (B2pin2) or analogs such as bis(1,1,2,2-tetraethylethylene glycoato)diboron (B2Epin2) are commonly used.

- Palladium catalyst: Pd(0) or Pd(II) complexes, including Pd(OAc)2 or pre-ligated Pd catalysts like Pd(AmPhos)2Cl2.

- Ligands: Phosphine ligands such as AmPhos enhance catalyst activity.

- Base: Potassium phosphate tribasic or potassium 2-ethylhexanoate to facilitate the reaction.

- Solvent system: Water-based micellar media using surfactants like TPGS-750-M to promote green and efficient reaction conditions.

Typical Reaction Conditions

- Temperature: Moderate heating (~80 °C).

- Atmosphere: Argon or nitrogen inert atmosphere to prevent catalyst degradation.

- Reaction time: Several hours (e.g., 4 h) to ensure complete conversion.

- Workup: Direct purification via silica gel chromatography or crystallization.

Specific Preparation Example (Adapted from Related Arylboronic Acid Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting aryl halide with morpholinosulfonyl and trifluoromethoxy groups | Commercially sourced or synthesized precursor |

| 2 | Diboron reagent (e.g., B2Epin2), Pd catalyst (e.g., Pd(AmPhos)2Cl2), base (K3PO4), TPGS-750-M aqueous micellar solution | Stirred under argon at 80 °C for 4 h |

| 3 | Reaction monitoring by TLC or GC-MS | Ensure completion of borylation |

| 4 | Purification by silica gel chromatography or crystallization from acetone/toluene | Isolate pure this compound |

Structural and Purity Confirmation

- Crystallization: Single crystals can be obtained from acetone or toluene solutions, facilitating X-ray crystallography to confirm structure.

- NMR Spectroscopy: ^1H, ^13C, ^11B, and ^19F NMR are used to verify the boronic acid and trifluoromethoxy functionalities.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.

- X-ray Crystallography: Reveals hydrogen-bonded dimer formation typical of arylboronic acids, with supramolecular chains influenced by fluorine interactions from the trifluoromethoxy group.

Research Findings and Optimization Data

Recent research has demonstrated:

- The formation of hydrogen-bonded dimers with binding energies around 25–45 kJ/mol, contributing to crystal stability.

- The trifluoromethoxy group plays a significant role in intermolecular interactions, such as C–H…F and F…B contacts, influencing crystal packing and mechanical properties.

- Green chemistry approaches using aqueous micellar catalysis and mild conditions yield high purity products with reduced environmental impact.

- Optimization of ligand, base, palladium loading, and solvent conditions significantly affects yield and selectivity in borylation reactions.

Summary Table: Key Parameters for Preparation

| Parameter | Typical Conditions/Values |

|---|---|

| Starting material | Aryl halide with morpholinosulfonyl and -OCF3 groups |

| Diboron reagent | bis(pinacolato)diboron (B2pin2) or B2Epin2 |

| Catalyst | Pd(AmPhos)2Cl2 or Pd(OAc)2 with phosphine ligands |

| Base | K3PO4 or potassium 2-ethylhexanoate |

| Solvent | Water with TPGS-750-M surfactant (micellar medium) |

| Temperature | 80 °C |

| Reaction time | ~4 hours |

| Purification | Silica gel chromatography or crystallization |

| Characterization | NMR (^1H, ^13C, ^11B, ^19F), HRMS, X-ray crystallography |

Q & A

Basic: What synthetic strategies are recommended for preparing (3-(Morpholinosulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling or sequential functionalization of a pre-formed boronic acid scaffold. For example:

- Step 1: Introduce the trifluoromethoxy group via nucleophilic aromatic substitution or direct fluorination .

- Step 2: Install the morpholinosulfonyl group using sulfonylation reagents (e.g., morpholinosulfonyl chloride) under basic conditions.

- Step 3: Optimize boronic acid formation via Miyaura borylation (e.g., Pd-catalyzed coupling with bis(pinacolato)diboron).

Key optimization factors:

- Catalyst system: Pd(OAc)₂ with SPhos or XPhos ligands enhances coupling efficiency .

- Solvent: Use anhydrous THF or DMF to minimize protodeboronation .

- Temperature: 80–100°C for aryl halide activation.

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electron-withdrawing effects: The morpholinosulfonyl and trifluoromethoxy groups decrease electron density at the boron center, accelerating oxidative addition with Pd⁰ .

- Steric hindrance: Conformational analysis of substituents (e.g., morpholine ring orientation) predicts steric clashes during transmetalation .

Methodology:

- Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set for geometry optimization.

- Compare Fukui indices to identify reactive sites .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ 7.8–8.2 ppm (aromatic protons), δ 120–140 ppm (CF₃O group) | Confirm aryl substitution pattern |

| ¹¹B NMR | δ 28–32 ppm (trigonal planar boron) | Verify boronic acid structure |

| IR | ~1340 cm⁻¹ (B-O stretching), ~1150 cm⁻¹ (SO₂ stretching) | Functional group identification |

| HRMS | Exact mass: 343.02 g/mol (C₁₁H₁₂BF₃NO₅S) | Purity and molecular ion validation |

Reference: Similar analyses for formylphenylboronic acids .

Advanced: How to resolve contradictions in catalytic efficiency when using different Pd ligands with this boronic acid?

Answer:

Discrepancies arise from:

- Ligand electronic effects: Bulky ligands (e.g., SPhos) improve stability of Pd intermediates in electron-deficient systems.

- Solvent coordination: Polar aprotic solvents (DMF) stabilize Pd complexes but may increase side reactions.

Experimental design:

- Screen ligands (e.g., PPh₃, XPhos, DavePhos) under identical conditions.

- Monitor reaction progress via LC-MS to detect protodeboronation byproducts .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods; boronic acids may release toxic fumes upon decomposition .

- First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: How to mitigate protodeboronation in aqueous reaction conditions?

Answer:

- Stabilizing agents: Add NEt₃ or KHF₂ to suppress deboronation via pH control (pH 7–9) .

- Anhydrous conditions: Use molecular sieves or dry solvents to limit hydrolysis.

- Alternative coupling methods: Electrochemical borylation reduces aqueous exposure .

Basic: What purification methods are suitable for this compound post-synthesis?

Answer:

- Recrystallization: Use EtOAc/hexane mixtures (polarity matches arylboronic acids).

- Column chromatography: Silica gel with 10–20% EtOAc in hexane.

- HPLC: Reverse-phase C18 column for high-purity isolation .

Advanced: How does the morpholinosulfonyl group influence electronic properties and coupling efficiency?

Answer:

- Electronic effects: The sulfonyl group withdraws electrons, increasing the boron center’s electrophilicity and accelerating oxidative addition.

- Steric effects: The morpholine ring introduces moderate steric bulk, which may slow transmetalation but improve regioselectivity.

Validation: Compare coupling rates with/without the sulfonyl group using Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.